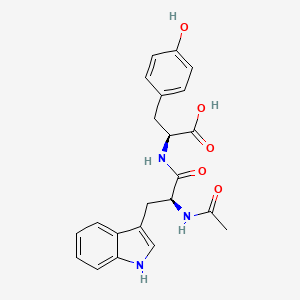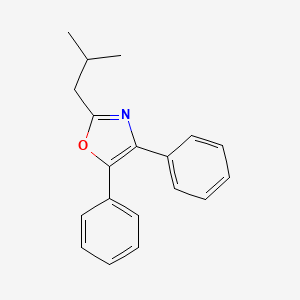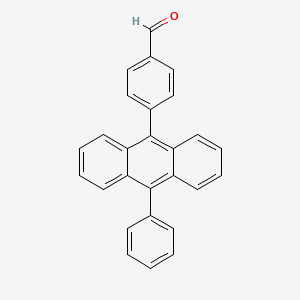
(4-Fluorophenyl)methyl cyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluorophenyl)methyl cyanate is a chemical compound with the molecular formula C8H6FNO It is an organic compound that features a fluorine atom attached to a phenyl ring, which is further connected to a cyanate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)methyl cyanate typically involves the reaction of 4-fluorobenzyl alcohol with cyanogen bromide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of cyanogen bromide. The general reaction scheme is as follows:
4-Fluorobenzyl alcohol+Cyanogen bromide→(4-Fluorophenyl)methyl cyanate+HBr
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)methyl cyanate can undergo various chemical reactions, including:
Nucleophilic substitution: The cyanate group can be replaced by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, the cyanate group can hydrolyze to form the corresponding amide or carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to form reduced products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions can be used to promote hydrolysis. For example, hydrochloric acid or sodium hydroxide can be used as catalysts.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Nucleophilic substitution: The major products are substituted derivatives where the cyanate group is replaced by the nucleophile.
Hydrolysis: The major products are amides or carboxylic acids.
Oxidation and Reduction: The major products depend on the specific oxidizing or reducing agents used.
Scientific Research Applications
(4-Fluorophenyl)methyl cyanate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various fluorinated compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)methyl cyanate depends on its specific application. In general, the compound can interact with biological targets such as enzymes or receptors through covalent or non-covalent interactions. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, leading to improved efficacy.
Comparison with Similar Compounds
Similar Compounds
- (4-Fluorophenyl)methyl isocyanate
- (4-Fluorophenyl)methyl carbamate
- (4-Fluorophenyl)methyl urea
Uniqueness
(4-Fluorophenyl)methyl cyanate is unique due to the presence of the cyanate group, which imparts distinct reactivity compared to other similar compounds. The fluorine atom also enhances the compound’s stability and lipophilicity, making it a valuable building block in the synthesis of fluorinated molecules.
Properties
CAS No. |
920033-68-7 |
|---|---|
Molecular Formula |
C8H6FNO |
Molecular Weight |
151.14 g/mol |
IUPAC Name |
(4-fluorophenyl)methyl cyanate |
InChI |
InChI=1S/C8H6FNO/c9-8-3-1-7(2-4-8)5-11-6-10/h1-4H,5H2 |
InChI Key |
ZHUHXKWMCVIEPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-tert-Butyl-5a,6,7,8-tetrahydrodibenzo[b,d]furan-2-ol](/img/structure/B14187198.png)
![6-[2-Amino-6-(furan-2-yl)pyrimidin-4(1H)-ylidene]-2,4-diiodocyclohexa-2,4-dien-1-one](/img/structure/B14187200.png)
![Ethyl 3,4-bis[(octadec-9-en-1-yl)oxy]benzoate](/img/structure/B14187221.png)


![2-Fluoro-4-propyl-1-[(4-propylcyclohexyl)methoxy]benzene](/img/structure/B14187234.png)
![{4-[2-(Ethylsulfanyl)ethenyl]phenyl}(phenyl)methanone](/img/structure/B14187240.png)


![1-Naphthalen-2-yl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B14187250.png)

